molecular formula C29H41N5O6S B12385443 VH032-NH-CO-CH2-NHBoc

VH032-NH-CO-CH2-NHBoc

Cat. No.: B12385443
M. Wt: 587.7 g/mol
InChI Key: VTKNFMYABFTAQP-ZFGGDYGUSA-N
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Description

VH032-NH-CO-CH2-NHBoc is a compound that acts as a ligand for von Hippel-Lindau (VHL) proteins. It is a Boc-modified version of VH032, which is used to recruit VHL proteins. This compound is significant in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are used to degrade target proteins by connecting with the target protein ligand through a linker .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-NH-CO-CH2-NHBoc involves the modification of VH032 with a Boc (tert-butoxycarbonyl) group. The Boc group is introduced to protect the amine functionality during the synthesis process. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

VH032-NH-CO-CH2-NHBoc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

VH032-NH-CO-CH2-NHBoc has several scientific research applications:

    Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.

    Biology: Helps in studying protein-protein interactions and cellular pathways by degrading specific proteins.

    Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

VH032-NH-CO-CH2-NHBoc exerts its effects by acting as a ligand for VHL proteins. The Boc group is removed under acidic conditions, allowing the compound to connect with the target protein ligand through a linker. This forms a PROTAC molecule, which recruits the target protein to the proteasome for degradation. The molecular targets include proteins involved in various cellular pathways, and the degradation process is mediated by the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its Boc modification, which provides protection during synthesis and allows for selective deprotection under acidic conditions. This makes it a versatile intermediate for the synthesis of various PROTAC molecules .

Biological Activity

VH032-NH-CO-CH2-NHBoc is a compound that has garnered attention in the field of targeted protein degradation, particularly as a part of the PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into its biological activity, synthesis, and implications in therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

VH032 is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in the degradation of hypoxia-inducible factors (HIFs). The compound is designed to enhance the specificity and efficacy of PROTACs, which are bifunctional molecules that recruit an E3 ligase to target proteins for degradation. The addition of the Boc (tert-butyloxycarbonyl) protecting group enhances the stability and solubility of the compound, making it suitable for biological applications.

Synthesis of this compound

The synthesis of VH032 involves several steps, typically yielding high purity and quantity. A notable synthesis route reported by Li et al. achieved a 65% overall yield in just seven steps. This process utilizes various reagents and conditions to ensure efficient formation and purification of the compound.

Key Steps in Synthesis:

  • C–H Arylation: Utilizing Pd-PEPPSI-IPr as a catalyst.
  • Amine Deprotection: Using TFA/CH2Cl2 to remove protective groups.
  • Final Coupling: Employing HATU and DIPEA to form the final product.

Biological Activity

The biological activity of this compound has been extensively studied, particularly in its role as a VHL ligand within PROTACs. The compound exhibits potent inhibitory effects on HIF-1α, with a dissociation constant (Kd) reported at approximately 185 nM, indicating strong binding affinity.

The mechanism by which VH032 functions involves:

  • Binding to VHL, facilitating the recruitment of target proteins for ubiquitination.
  • Inducing proteasomal degradation of hypoxia-inducible factors under normoxic conditions, thereby regulating cellular responses to oxygen availability.

Case Studies

Several studies have demonstrated the efficacy of VH032-based PROTACs:

  • Targeting p38α Kinase:
    • A study reported that PROTACs utilizing VH032 linked to an ATP competitive inhibitor specifically degraded p38α kinase at nanomolar concentrations in mammalian cell lines while sparing related kinases such as p38β .
  • Degradation of BET Proteins:
    • Another investigation highlighted the use of VH032 in developing PROTACs that effectively degraded BET proteins (BRD2, BRD3, BRD4) with significant selectivity .

Table 1: Summary of Biological Activities

CompoundTarget ProteinKd (nM)Effectiveness
This compoundHIF-1α185Potent inhibitor
PROTAC-MZ1BRD4<10Selective degradation
PROTAC targeting p38αp38α kinase<10Specific degradation

Table 2: Synthesis Yields

StepYield (%)
Initial C–H Arylation95
Amine Deprotection93
Final Coupling81

Properties

Molecular Formula

C29H41N5O6S

Molecular Weight

587.7 g/mol

IUPAC Name

tert-butyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C29H41N5O6S/c1-17-23(41-16-32-17)19-10-8-18(9-11-19)13-30-25(37)21-12-20(35)15-34(21)26(38)24(28(2,3)4)33-22(36)14-31-27(39)40-29(5,6)7/h8-11,16,20-21,24,35H,12-15H2,1-7H3,(H,30,37)(H,31,39)(H,33,36)/t20-,21+,24-/m1/s1

InChI Key

VTKNFMYABFTAQP-ZFGGDYGUSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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